2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide
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Overview
Description
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is a chemical compound with the molecular formula C10H7BrFNO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide typically involves the bromination and fluorination of benzofuran derivatives, followed by the introduction of the N-hydroxyacetamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient synthesis. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-(2-Bromo-5-fluoro-1-benzofuran-3-yl)acetamide
- (2-Bromo-5-fluoro-1-benzofuran-3-yl)acetic acid
Uniqueness
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide is unique due to the presence of both bromine and fluorine atoms, as well as the N-hydroxyacetamide group
Biological Activity
2-(2-Bromo-5-fluorobenzofuran-3-yl)-N-hydroxyacetamide, with the CAS number 1706440-36-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies that highlight its significance in pharmacological applications.
The molecular formula of this compound is C10H7BrFNO3 with a molecular weight of approximately 276.07 g/mol. The compound features a bromine atom and a fluorine atom on the benzofuran ring, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H7BrFNO3 |
Molecular Weight | 276.07 g/mol |
CAS Number | 1706440-36-9 |
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from commercially available benzofuran derivatives. The synthetic route often includes halogenation and subsequent amide formation, allowing for the introduction of the hydroxyacetamide functional group.
Biological Activity
The biological activity of this compound has been primarily investigated for its potential as an antimicrobial agent. Research indicates that benzofuran derivatives exhibit various degrees of antifungal and antibacterial properties.
Antifungal Activity
In vitro studies have shown that related benzofuran compounds can inhibit growth against various fungal strains. For instance, compounds similar to this compound have demonstrated significant antifungal activity against Fusarium oxysporum, with inhibition zones ranging from 28 mm to 32 mm, outperforming traditional antifungal agents like nystatin .
Case Studies
- Antifungal Efficacy : A study on the synthesis of benzofuranyl acetic acid amides highlighted their antifungal potential against Fusarium oxysporum. The synthesized compounds exhibited promising activity that warrants further exploration into structure-activity relationships (SAR) to optimize efficacy .
- Phytopathogenic Control : Research has indicated that modifying the alkyl chain or functionalizing the benzofuran ring may enhance the antifungal properties of related compounds, suggesting that similar strategies could be applied to this compound for improved biological activity .
Properties
Molecular Formula |
C10H7BrFNO3 |
---|---|
Molecular Weight |
288.07 g/mol |
IUPAC Name |
2-(2-bromo-5-fluoro-1-benzofuran-3-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H7BrFNO3/c11-10-7(4-9(14)13-15)6-3-5(12)1-2-8(6)16-10/h1-3,15H,4H2,(H,13,14) |
InChI Key |
NPBPVDSIKZRDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(O2)Br)CC(=O)NO |
Origin of Product |
United States |
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